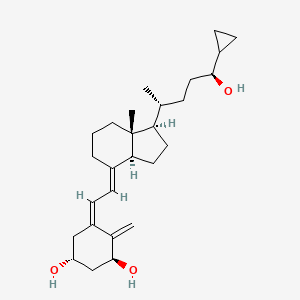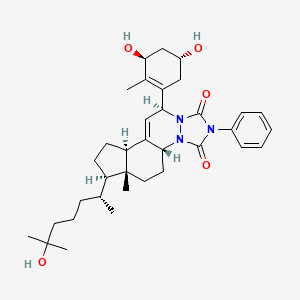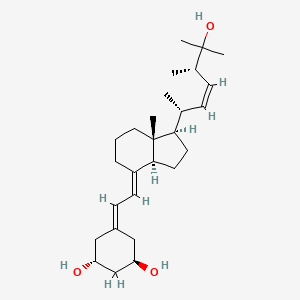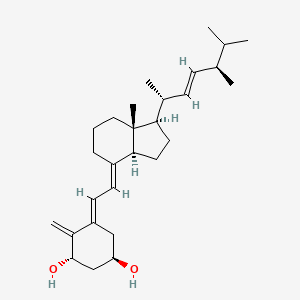
Ketoconazole-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketoconazole-D3 is a broad-spectrum triazole antifungal agent that has activity against various strains such as C. albicans, C. krusei, C. tropicalis, C. glabrata, C. parapsilosis, C. neoformans, and A. fumigatus . It is intended for use as an internal standard for the quantification of ketoconazole by GC- or LC-MS .
Synthesis Analysis
While specific synthesis details for Ketoconazole-D3 were not found, it is known that ketoconazole thiosemicarbazone analogues were synthesized wherein condensation of different thiosemicarbazides substituted by different cyclic and aromatic amines with ketoconazole was done .Molecular Structure Analysis
The molecular structure of Ketoconazole-D3 involves various molecular moieties. The structure and dynamics of these moieties have been studied by measuring chemical shift anisotropy tensor and site-specific spin-lattice relaxation time .Chemical Reactions Analysis
Ketoconazole-D3 is known to inhibit the fungal cytochrome P450 (CYP) isoform CYP51, also known as lanosterol 14α-demethylase, which arrests ergosterol biosynthesis at the fungal membrane . It also inhibits human CYP3A4 .Aplicaciones Científicas De Investigación
Antifungal Agent
Ketoconazole-D3 is a broad-spectrum triazole antifungal agent . It has activity against various fungi such as Candida spp., Cryptococcus spp., Aspergillus spp., Fusarium spp., Scedosporium spp., Penicillium spp., and Zygomycetes . It is particularly effective in inhibiting the growth of these fungi, making it a valuable tool in the treatment of fungal infections .
Inhibition of Cytochrome P450
Ketoconazole-D3 works by blocking cytochrome P450 14a-demethylase (P45014DM), an enzyme in the sterol biosynthesis pathway that leads from lanosterol to ergosterol . This inhibition disrupts the production of ergosterol, a key component of fungal cell membranes, thereby inhibiting fungal growth .
Treatment of Skin Conditions
Ketoconazole-D3 is used in the treatment of skin conditions such as ringworm, dandruff, and seborrhoeic dermatitis . It has been found to be more effective than other formulations in treating severe dandruff and seborrhoeic dermatitis .
Inhibition of Testosterone Biosynthesis
Ketoconazole-D3 is effective in inhibiting testosterone biosynthesis in vitro by blocking the 17a-hydroxylase and 17, 20-desmolase reactions involved in the process .
Internal Standard for Quantification
Ketoconazole-D3 is used as an internal standard for the quantification of ketoconazole by GC- or LC-MS . This allows for accurate measurement and analysis of ketoconazole levels in various samples .
Potential Cancer Treatment
Research is being conducted into the potential use of Ketoconazole-D3 in cancer treatment . The combination of Ketoconazole-D3 with 1,25-dihydroxycholecalciferol (DHC), a vitamin D3 metabolite, is being investigated for enhanced anticancer activity .
Mecanismo De Acción
Target of Action
Ketoconazole primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol , which is the fungal equivalent of cholesterol . Ergosterol is an essential component of the fungal cell membrane, and its synthesis is critical for the growth and survival of the fungus .
Mode of Action
Ketoconazole interacts with its primary target, the 14-α-sterol demethylase, inhibiting its activity . This interaction results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane . This disruption in the cell membrane’s integrity inhibits the growth of the fungus .
Biochemical Pathways
The inhibition of ergosterol synthesis by Ketoconazole disrupts the sterol biosynthesis pathway . This disruption affects the fluidity and integrity of the fungal cell membrane, impairing its function and leading to the death of the fungal cell . Additionally, Ketoconazole has been shown to interfere with the lipid metabolism in the host’s skin, affecting the lipid profile and potentially influencing the lipid metabolism of the Malassezia genus .
Pharmacokinetics
Ketoconazole is extensively metabolized in the liver, predominantly through oxidation and O-dealkylation . The major metabolite of Ketoconazole is M2, an end product resulting from the oxidation of the imidazole moiety . CYP3A4 is known to be the primary contributor to this reaction, with some contribution from CYP2D6 .
Result of Action
The inhibition of ergosterol synthesis by Ketoconazole leads to increased fungal cellular permeability, disrupting the integrity of the fungal cell membrane and inhibiting the growth of the fungus . This results in the death of the fungal cell and the subsequent clearance of the fungal infection . Additionally, Ketoconazole has been shown to have immunosuppressive activity , which may contribute to its therapeutic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ketoconazole. For instance, the presence of lipophilic yeasts from the Malassezia genus in the host’s skin can affect the efficacy of Ketoconazole . The lipid composition of the stratum corneum is potentially important for skin barrier disruption and chronic inflammation . Therefore, changes in the host’s lipid profile, induced by Ketoconazole, can impact the efficacy of the drug .
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-SIULDFEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)








